1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose
Overview
Description
Synthesis Analysis
The synthesis of 1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose involves protective group chemistry, where isopropylidene groups are used to protect the hydroxyl groups of glucose, thus facilitating further chemical manipulations. For instance, the conversion of 3-O-allyl-1,2-O-isopropylidene-alpha-D-glucofuranose into its 3-O-prop-1-enyl isomer followed by rapid acid-catalyzed intramolecular acetalation in an aprotic solvent has been demonstrated as a pathway to synthesize derivatives for use as precursors in the creation of amphiphiles showing liquid-crystalline properties (Vanbaelinghem et al., 1998).
Molecular Structure Analysis
The molecular structure of 1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose derivatives has been elucidated using X-ray crystallography, revealing details about bond lengths, angles, and overall conformation within the crystal lattice. For example, a study reported the crystal and molecular structure of a tosylated derivative, providing insights into the spatial arrangement and the absence of classical hydrogen bonds, which are typical characteristics of such molecules (Mamat et al., 2012).
Chemical Reactions and Properties
1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose undergoes various chemical reactions, including nucleophilic substitution and hydrolysis, under different conditions. These reactions are crucial for modifying the molecule for specific applications, such as the smooth displacement of the endo-sulphonyloxy-group with benzoate and azide ion to yield related D-galactose compounds (Brimacombe et al., 1968).
Scientific Research Applications
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Scientific Field: Polymer Chemistry
- Application Summary : “1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose” is used in the synthesis of new glyco-copolymers . These polymers contain α-D-glucofuranose and α-D-mannofuranose groups .
- Methods of Application : The glyco-copolymers are prepared through the polymerization of the α-D-glucofuranose- and α-D-mannofuranose-based monomers . A facile free-radical polymerization technique is utilized for glyco-copolymers synthesis in the presence of benzoyl peroxide (BPO) as an initiator .
- Results or Outcomes : The successful synthesis of glyco-copolymers was confirmed by the absence of any peaks in the region related to vinylic protons in the proton nuclear magnetic resonance (1H NMR) spectroscopy analysis . The intensity of the peaks in the 0.60–2.39 ppm region, which is related to the formed aliphatic protons as a result of vinylic glycomonomers copolymerization, was enhanced .
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Scientific Field: Organic Chemistry
- Application Summary : “1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose” can be used as a starting material to prepare biologically active L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers .
- Methods of Application : This compound can react with acetylene using superbase catalytic systems to prepare a vinyl ether-based chiral carbohydrate synthon .
- Results or Outcomes : The reaction results in the formation of biologically active compounds and a chiral carbohydrate synthon .
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Scientific Field: TFT Liquid Crystal Materials
- Application Summary : “1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose” has been widely used in TFT liquid crystal materials .
- Results or Outcomes : The use of this compound in TFT liquid crystal materials has been successful, but the source does not provide specific outcomes or quantitative data .
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Scientific Field: Biochemical Reagents
- Application Summary : “1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose” can be used as a biochemical reagent, carbohydrate, and other biochemical reagents .
- Results or Outcomes : The use of this compound as a biochemical reagent has been successful, but the source does not provide specific outcomes or quantitative data .
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Scientific Field: Biomedicine
- Application Summary : “1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose” is used in the synthesis of new glyco-copolymers, which are expected to be good candidates for biomedicinal applications .
- Methods of Application : The new glyco-copolymers are prepared through the polymerization of the α-D-glucofuranose- and α-D-mannofuranose-based monomers . A facile free-radical polymerization technique is utilized for glyco-copolymers synthesis in the presence of benzoyl peroxide (BPO) as an initiator .
- Results or Outcomes : The successful synthesis of glyco-copolymers was confirmed by the absence of any peaks in the region related to vinylic protons in the proton nuclear magnetic resonance (1H NMR) spectroscopy analysis . The intensity of the peaks in the 0.60–2.39 ppm region, which is related to the formed aliphatic protons as a result of vinylic glycomonomers copolymerization, was enhanced .
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Scientific Field: Synthesis of Biologically Active Compounds
- Application Summary : “1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose” can be used as a starting material to prepare biologically active L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers .
- Methods of Application : This compound can react with acetylene using superbase catalytic systems to prepare a vinyl ether-based chiral carbohydrate synthon .
- Results or Outcomes : The reaction results in the formation of biologically active compounds and a chiral carbohydrate synthon .
Safety And Hazards
Future Directions
Future research could focus on the development of new synthesis methods and the exploration of new chemical transformations of 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose7. Additionally, the synthesis of 6-deoxy-L-idose and L-acovenose from 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose could be further explored11.
properties
IUPAC Name |
(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6-,7-,8+,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJGAYKWRDILTF-HOTMZDKISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H]2[C@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301224246 | |
Record name | 1,2:5,6-Bis-O-(1-methylethylidene)-α-D-gulofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301224246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose | |
CAS RN |
14686-89-6 | |
Record name | 1,2:5,6-Bis-O-(1-methylethylidene)-α-D-gulofuranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14686-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2:5,6-Bis-O-(1-methylethylidene)-α-D-gulofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301224246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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